5-ethyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
5-ethyl-2-phenyl-7-[4-(2-thiophen-2-ylacetyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3S/c1-2-27-16-20(23-21(17-27)25(33)30(26-23)18-7-4-3-5-8-18)24(32)29-12-10-28(11-13-29)22(31)15-19-9-6-14-34-19/h3-9,14,16-17H,2,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWRSSUSCKSXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Ethyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrazolo[4,3-c]pyridine core, which is known for its bioactivity. The presence of the thiophene ring and piperazine moiety contributes to its pharmacological profile.
Molecular Formula: C26H24N4O5S
Molecular Weight: 492.56 g/mol
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various viral strains. Notably, certain pyrazolo derivatives showed an EC50 value of 3.98 μM against HIV type 1, indicating their potential as therapeutic agents in viral infections .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that derivatives of this compound exhibit substantial antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, a related pyrazole derivative demonstrated an IC50 value of 32.2 μM against HCV NS5B RNA polymerase, showcasing its potential for treating viral hepatitis .
Anticancer Activity
The anticancer properties of pyrazole derivatives are well-documented. The compound's structural features allow it to interact with various cellular targets, leading to apoptosis in cancer cells. A recent study reported that similar compounds exhibited cytotoxic effects with CC50 values significantly lower than those of standard chemotherapeutics, indicating a favorable therapeutic index .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Receptor Modulation: It can act as a modulator for specific receptors involved in cell signaling pathways.
- Oxidative Stress Induction: The compound may induce oxidative stress in target cells, leading to apoptosis.
Case Studies
- Antiviral Efficacy: A study on a closely related pyrazole derivative revealed its effectiveness against the tobacco mosaic virus (TMV), with an EC50 of 58.7 μg/mL, underscoring the antiviral potential of this class of compounds .
- Antimicrobial Screening: In a systematic screening of pyrazole derivatives for antibacterial activity, several compounds showed efficacy against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics like ciprofloxacin .
Scientific Research Applications
Biological Activities
Antimicrobial Activity :
Research indicates that compounds containing thiophene and pyrazole rings exhibit significant antimicrobial properties. For instance, in studies involving similar structures, derivatives have shown promising antibacterial and antifungal activities against various microbial strains . These findings suggest that the compound may also possess similar properties due to its structural features.
GABA Receptor Modulation :
The incorporation of thiophene rings in drug design has been linked to the modulation of GABA receptors, which are crucial for neurotransmission in the central nervous system. Compounds with similar scaffolds have been studied for their potential to treat neurological disorders such as anxiety and epilepsy . The specific interactions of this compound with GABA receptor subtypes could be a valuable area for future research.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step processes that integrate various chemical reactions:
Stepwise Synthesis :
Initial steps may include the formation of the pyrazolo-pyridine framework followed by the introduction of the thiophene and piperazine substituents. Techniques such as condensation reactions, acylation, and cyclization are commonly employed in synthesizing such complex structures .
Molecular Docking Studies :
Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These computational approaches can help elucidate its mechanism of action and guide further modifications to enhance efficacy .
Case Studies
Comparison with Similar Compounds
Structural Analogs with Piperazine-Carbonyl Modifications
5-Ethyl-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one
- Molecular Formula : C₂₅H₂₄FN₅O₂
- Key Differences : The piperazine moiety is substituted with a 2-fluorophenyl group instead of the thiophene acetyl group.
- The absence of the acetyl linker may limit conformational flexibility, affecting binding to targets requiring extended hydrophobic pockets .
Pyrazolo-Pyrimidinone Derivatives
5-Phenyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK55)
- Molecular Formula : C₁₅H₁₀N₄OS
- Key Differences :
- Core structure: Pyrazolo[1,5-a]pyrimidin-7(4H)-one (vs. pyrazolo[4,3-c]pyridin-3-one).
- Substituents: Lacks the piperazine-carbonyl group but retains phenyl and thiophene groups.
- Implications: The pyrimidinone core may alter electron distribution, affecting binding to kinases or phosphodiesterases. Simplified structure could improve synthetic accessibility but reduce selectivity .
5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK66)
- Molecular Formula : C₁₈H₁₄N₄O₂
- Key Differences : A methoxyphenyl group replaces the thiophene moiety.
- Implications: Methoxy groups enhance solubility but may reduce membrane permeability.
Pyrazolo[4,3-d]pyrimidinone Derivatives
5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
- Molecular Formula : C₁₇H₂₀N₄O₂
- Key Differences :
- Core structure: Pyrazolo[4,3-d]pyrimidin-7-one (vs. pyrazolo[4,3-c]pyridin-3-one).
- Substituents: Ethoxyphenyl and propyl groups dominate; lacks the piperazine-thiophene acetyl chain.
- Implications :
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Notable Properties |
|---|---|---|---|---|
| Target Compound | Pyrazolo[4,3-c]pyridin-3-one | Ethyl, phenyl, thiophene acetyl-piperazine | C₂₆H₂₄N₆O₃S | High lipophilicity; potential for π-π interactions |
| 5-Ethyl-7-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one | Pyrazolo[4,3-c]pyridin-3-one | Ethyl, phenyl, 2-fluorophenyl-piperazine | C₂₅H₂₄FN₅O₂ | Enhanced electronegativity; reduced flexibility |
| MK55 (Pyrazolo[1,5-a]pyrimidin-7-one) | Pyrazolo[1,5-a]pyrimidin-7-one | Phenyl, thiophene | C₁₅H₁₀N₄OS | Simplified structure; lower molecular weight |
| 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-pyrazolo[4,3-d]pyrimidin-7-one | Pyrazolo[4,3-d]pyrimidin-7-one | Ethoxyphenyl, methyl, propyl | C₁₇H₂₀N₄O₂ | Improved metabolic stability; CNS-targeted |
Q & A
Q. What methodologies are recommended for evaluating the compound’s potential off-target effects in kinase signaling pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
